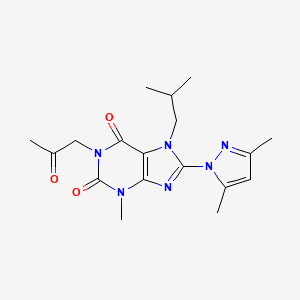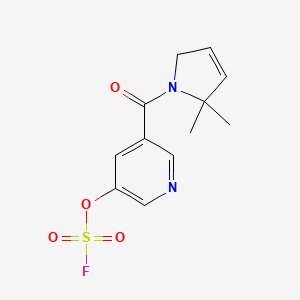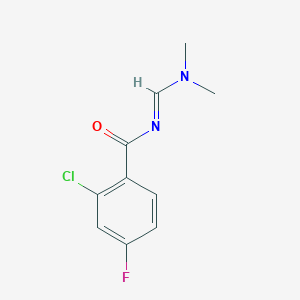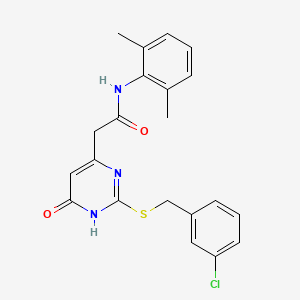![molecular formula C24H19NO7 B2795584 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 773864-49-6](/img/no-structure.png)
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one” is a chromen-4-one derivative. Chromen-4-one derivatives are a significant class of oxygen-containing heterocycles . They are often used as building blocks in a large class of medicinal compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chromen-4-one derivatives can be synthesized through various methods . For instance, one common method involves the reaction of salicylaldehyde with α-haloketones .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with structures similar to 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one, aiming at developing efficient, polymeric supports for organic bases for use in environmentally friendly media. For instance, polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been prepared and characterized, showing promising catalytic properties in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is crucial for the syntheses of Warfarin™ and its analogues, indicating the compound's potential role in the synthesis of medically significant molecules (Alonzi et al., 2014).
Antibacterial Effects
Compounds structurally related to this compound have shown significant antibacterial activities. A study on synthesized new derivatives of 4-hydroxy-chromen-2-one reported high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings highlight the compound's potential in developing novel organic compounds with high antibacterial efficacy (Behrami & Dobroshi, 2019).
Antioxidant Properties
The investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives, which share a common structural motif with this compound, has been a focus of scientific research. These studies measure the scavenging activity of such compounds in vitro, providing insights into their potential as antioxidants in pharmaceutical applications (Stanchev et al., 2009).
Phototransformation Studies
Phototransformation of chromenones, closely related to this compound, has been studied, revealing regioselective photocyclisation and dealkoxylation under UV light. This research provides valuable insights into the behavior of chromenones under photolytic conditions, potentially guiding the design of photo-responsive materials (Khanna et al., 2015).
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the reaction of 7-hydroxy-4-chromone with 2-ethoxyphenol in the presence of a base to form 3-(2-ethoxyphenoxy)-4-chromenone. This intermediate is then reacted with 4-nitrobenzyl bromide in the presence of a base to form the final product.", "Starting Materials": [ "7-hydroxy-4-chromone", "2-ethoxyphenol", "4-nitrobenzyl bromide", "Base (e.g. potassium carbonate, sodium hydroxide)" ], "Reaction": [ "Step 1: 7-hydroxy-4-chromone is reacted with 2-ethoxyphenol in the presence of a base (e.g. potassium carbonate, sodium hydroxide) in a solvent (e.g. DMF, DMSO) to form 3-(2-ethoxyphenoxy)-4-chromenone.", "Step 2: 3-(2-ethoxyphenoxy)-4-chromenone is reacted with 4-nitrobenzyl bromide in the presence of a base (e.g. potassium carbonate, sodium hydroxide) in a solvent (e.g. DMF, DMSO) to form 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS RN |
773864-49-6 |
Molecular Formula |
C24H19NO7 |
Molecular Weight |
433.416 |
IUPAC Name |
3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H19NO7/c1-2-29-20-5-3-4-6-21(20)32-23-15-31-22-13-18(11-12-19(22)24(23)26)30-14-16-7-9-17(10-8-16)25(27)28/h3-13,15H,2,14H2,1H3 |
InChI Key |
ILKKYRPYJQVTAK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795507.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2795509.png)


![2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2795518.png)
![[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2795519.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)
